2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
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Overview
Description
N-tert-Butoxycarbonyl Acivicin is a derivative of Acivicin, a natural product produced by the bacterium Streptomyces sviceus. Acivicin itself is known for its diverse biological activities, including anti-cancer and anti-parasitic properties . N-tert-Butoxycarbonyl Acivicin retains many of these properties and is often used in biochemical research due to its ability to cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl Acivicin typically involves the protection of the amino group of Acivicin with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting Acivicin with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by standard chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for N-tert-Butoxycarbonyl Acivicin are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory methods. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and product isolation .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butoxycarbonyl Acivicin undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield Acivicin.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid is commonly used for Boc group removal.
Solvents: Organic solvents like dichloromethane and methanol are frequently used in these reactions.
Major Products: The primary product of deprotection is Acivicin, which retains the biological activity of the parent compound .
Scientific Research Applications
N-tert-Butoxycarbonyl Acivicin is used extensively in scientific research, particularly in the fields of:
Mechanism of Action
N-tert-Butoxycarbonyl Acivicin exerts its effects by inhibiting gamma-glutamyl transferase, an enzyme involved in glutamate metabolism . This inhibition disrupts the synthesis of glutamate-dependent enzymes, which is particularly useful in the treatment of solid tumors . The compound’s ability to mimic glutamine allows it to interfere with various metabolic pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Acivicin: The parent compound, known for its anti-cancer properties.
N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: Another compound with multiple Boc groups used in biochemical research.
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Used in dynamic kinetic resolution studies.
Uniqueness: N-tert-Butoxycarbonyl Acivicin is unique due to its ability to cross the blood-brain barrier and its specific inhibition of gamma-glutamyl transferase . This makes it particularly valuable in neurological and cancer research.
Properties
IUPAC Name |
2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O5/c1-10(2,3)17-9(16)12-7(8(14)15)5-4-6(11)13-18-5/h5,7H,4H2,1-3H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMLZZXASLDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC(=NO1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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